2',4'-Dihydroxy-5'-bromochalcone
Description
Overview of Chalcone (B49325) Derivatives as a Chemical Class
Chalcones are a class of organic compounds that belong to the flavonoid family. encyclopedia.pubnih.gov They are characterized by a three-carbon α,β-unsaturated carbonyl system that connects two aromatic rings, structurally known as 1,3-diaryl-2-propen-1-one. nih.govnih.gov This basic framework allows for a wide variety of substituents on the aromatic rings, leading to a large and diverse class of derivatives. acs.org Chalcones are naturally occurring secondary metabolites in many plants and are precursors in the biosynthesis of other flavonoids. encyclopedia.pubnih.gov They exist as trans and cis isomers, with the trans isomer being the more thermodynamically stable form. nih.gov
Significance of Chalcone Scaffold in Medicinal Chemistry Research
The chalcone scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets. nih.govekb.eg This has led to the development of numerous chalcone-based compounds with a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, anticancer, and antioxidant effects. nih.govhumanjournals.com The simple structure and ease of synthesis make chalcones an attractive template for the design and development of new therapeutic agents. acs.orgekb.eg
Rationale for Investigation of Brominated Chalcone Derivatives
The introduction of halogen atoms, particularly bromine, into the chalcone structure is a common strategy in medicinal chemistry to enhance biological activity. frontiersin.org Bromination can alter the electronic and lipophilic properties of the molecule, potentially leading to improved potency and cellular uptake. nih.govnih.gov Studies have shown that brominated chalcones can exhibit significant antimicrobial and anticancer activities. frontiersin.orgnih.gov The position of the bromine atom on the aromatic ring can have a crucial influence on the biological activity of the compound. nih.gov
Specific Focus on 2',4'-Dihydroxy-5'-bromochalcone in Academic Research
Within the broad class of brominated chalcones, this compound has emerged as a compound of interest for academic research. Its specific substitution pattern, featuring hydroxyl groups at the 2' and 4' positions and a bromine atom at the 5' position of the A-ring, confers particular chemical and biological properties. Research has focused on its synthesis, characterization, and evaluation of its potential as a bioactive agent.
Properties
CAS No. |
78080-69-0 |
|---|---|
Molecular Formula |
C15H11BrO3 |
Molecular Weight |
319.15 g/mol |
IUPAC Name |
(E)-1-(5-bromo-2,4-dihydroxyphenyl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H11BrO3/c16-12-8-11(14(18)9-15(12)19)13(17)7-6-10-4-2-1-3-5-10/h1-9,18-19H/b7-6+ |
InChI Key |
FYLRKWMCNOXBKR-VOTSOKGWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=CC(=C(C=C2O)O)Br |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC(=C(C=C2O)O)Br |
Origin of Product |
United States |
Ii. Synthetic Methodologies and Chemical Transformations of 2 ,4 Dihydroxy 5 Bromochalcone
Classical Claisen-Schmidt Condensation Approaches
The Claisen-Schmidt condensation remains a cornerstone in the synthesis of chalcones due to its simplicity and versatility. This reaction can be effectively catalyzed by either bases or acids, with the choice of catalyst often influencing reaction times and yields.
Base-catalyzed Claisen-Schmidt condensation is the most common method for chalcone (B49325) synthesis. The reaction proceeds through the formation of an enolate ion from the acetophenone (B1666503) precursor in the presence of a base, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde (B42025). Subsequent dehydration of the resulting β-hydroxy ketone yields the chalcone.
Commonly used bases include alkali metal hydroxides such as sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) in a suitable solvent, typically ethanol (B145695) or methanol. The reaction is often carried out at room temperature, although gentle heating can sometimes be employed to increase the reaction rate. For the synthesis of hydroxy-substituted chalcones, a higher concentration of the base is often required.
| Acetophenone Precursor | Benzaldehyde Precursor | Base Catalyst | Solvent | Reaction Conditions | Yield | Reference |
| 2,4-Dihydroxyacetophenone | Benzaldehyde | NaOH | Aqueous Ethanol | Stirring at room temperature for 2-3 hours | Good | google.com |
| 4-Bromoacetophenone | Benzaldehyde | 10% NaOH | Ethanol | Stirring at room temperature for 3 hours | 94.61% | |
| 2,6-Dihydroxyacetophenone | 3,4-Dimethoxybenzaldehyde | 50% NaOH | Ethanol | 24 hours | 65% | prepchem.com |
Interactive Data Table: Base-Catalyzed Synthesis of Chalcone Analogs
While less common than base-catalyzed methods, acid-catalyzed Claisen-Schmidt condensation offers an alternative pathway for chalcone synthesis. This approach is particularly useful when the reactants are sensitive to strong bases. The reaction is typically carried out in the presence of a strong acid catalyst, which protonates the carbonyl group of the aldehyde, rendering it more electrophilic for the attack by the enol form of the acetophenone.
A novel and efficient method for the synthesis of 2,4-dihydroxy substituted chalcones involves the use of thionyl chloride (SOCl₂) in absolute ethanol. In this system, hydrogen chloride (HCl) is generated in situ, which acts as the catalyst for the condensation reaction. This method has been shown to produce good to excellent yields of various chalcone derivatives. nih.gov
| Acetophenone Precursor | Benzaldehyde Precursor | Acid Catalyst System | Solvent | Reaction Conditions | Yield | Reference |
| 2,4-Dihydroxyacetophenone | 2-Chlorobenzaldehyde | SOCl₂/EtOH | Absolute Ethanol | Stirring for 2 hours at room temperature, then standing for 12 hours | Good | nih.govjocpr.com |
| 2,4-Dihydroxyacetophenone | 3-Hydroxybenzaldehyde | SOCl₂/EtOH | Absolute Ethanol | Stirring for 2 hours at room temperature, then standing for 12 hours | Good | nih.govjocpr.com |
| 2,4-Dihydroxyacetophenone | 4-Hydroxybenzaldehyde | SOCl₂/EtOH | Absolute Ethanol | Stirring for 2 hours at room temperature, then standing for 12 hours | Good | nih.govjocpr.com |
Interactive Data Table: Acid-Catalyzed Synthesis of 2,4-Dihydroxychalcone Derivatives
Advanced Synthetic Strategies
In recent years, there has been a significant push towards the development of more efficient, environmentally friendly, and versatile methods for chemical synthesis. This has led to the emergence of several advanced strategies for the preparation of chalcones.
Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of chalcone synthesis, solvent-free and solid-state reactions are particularly attractive. One such method is the grinding technique, where the reactants and a solid base catalyst are ground together in a mortar and pestle. This method often leads to shorter reaction times, higher yields, and a significant reduction in waste compared to traditional solvent-based methods.
For the synthesis of bromochalcones, a mixture of a bromoacetophenone and a benzaldehyde can be ground with a solid base like potassium hydroxide (KOH) to afford the desired product. researchgate.net This solvent-free approach is not only environmentally benign but also operationally simple.
| Acetophenone Precursor | Benzaldehyde Precursor | Catalyst | Reaction Conditions | Yield | Reference |
| 4-Bromoacetophenone | 4-Methoxybenzaldehyde | Solid KOH | Grinding in a mortar and pestle for 15 minutes at room temperature | Good | researchgate.net |
| 2-Hydroxy-5-bromoacetophenone | Various Aldehydes | Barium Hydroxide | Grinding at room temperature for 25 minutes | Good | nih.gov |
Interactive Data Table: Green Synthesis of Brominated Chalcones via Grinding
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and cleaner products compared to conventional heating methods. google.com
In the context of chalcone synthesis, a mixture of the acetophenone, benzaldehyde, and a catalytic amount of base in a suitable solvent is subjected to microwave irradiation. This technique has been successfully applied to the synthesis of a wide variety of chalcones, including those with hydroxyl and bromo substituents.
| Acetophenone Precursor | Benzaldehyde Precursor | Base Catalyst | Solvent | Microwave Conditions | Reaction Time | Yield | Reference |
| 4-Morpholinoacetophenone | Substituted Benzaldehydes | 5% Ethanolic NaOH | Ethanol | 80 °C, 50 Watts | 1-2 minutes | High | chemicalbook.com |
| 2'-Hydroxyacetophenone | 4-Aminodimethylbenzaldehyde | Piperidine | Ethanol | Not specified | Shorter than conventional | Excellent | google.com |
Interactive Data Table: Microwave-Assisted Synthesis of Chalcone Analogs
The Wittig reaction provides a powerful and versatile alternative to the Claisen-Schmidt condensation for the synthesis of alkenes, including chalcones. This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). The key advantage of the Wittig reaction is the unambiguous placement of the double bond.
For the synthesis of a chalcone, the corresponding benzaldehyde would be reacted with an acylphosphonium ylide. A general protocol involves suspending the ylide in water and adding the benzaldehyde, followed by heating at reflux. orgsyn.org While this method is well-established for a variety of chalcones, its specific application to 2',4'-Dihydroxy-5'-bromochalcone is not extensively documented in the literature, though the general principles are applicable. wikipedia.orgnih.gov
| Aldehyde | Ylide Precursor | Base for Ylide Generation | Solvent | Reaction Conditions | Yield | Reference |
| Benzaldehyde | (Triphenylphosphoranylidene)acetophenone | Not specified | Water | Reflux | High | orgsyn.org |
Interactive Data Table: General Wittig Reaction for Chalcone Synthesis
Multi-Step Synthesis and Derivatization
The creation and subsequent modification of this compound involve several key synthetic steps. These transformations target different parts of the molecule, from its initial construction from precursors to the conversion of its core structure into other important flavonoid classes.
Bromination of Precursor Acetophenones and Benzaldehydes
The synthesis of this compound is typically achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted acetophenone and a substituted benzaldehyde. nih.govuns.ac.id For the target compound, the necessary precursors are 5-bromo-2,4-dihydroxyacetophenone and benzaldehyde.
The key precursor, 5-bromo-2,4-dihydroxyacetophenone, is prepared by the electrophilic bromination of 2,4-dihydroxyacetophenone (also known as resacetophenone). medchemexpress.com The hydroxyl groups on the aromatic ring are strongly activating and ortho-, para-directing. This directs the incoming bromine electrophile to the position C-5, which is para to the hydroxyl group at C-2 and ortho to the hydroxyl group at C-4. The reaction is typically carried out using a brominating agent in a suitable solvent.
Once the brominated acetophenone is synthesized, it is condensed with benzaldehyde in the presence of a base, such as aqueous potassium hydroxide or sodium hydroxide in ethanol, to yield this compound. nih.gov The reaction involves the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. uns.ac.id Subsequent dehydration leads to the formation of the characteristic α,β-unsaturated ketone system of the chalcone. uns.ac.id
Table 1: Precursors for the Synthesis of this compound
| Precursor Name | Formula | Role in Synthesis |
|---|---|---|
| 2,4-Dihydroxyacetophenone | C₈H₈O₃ | Starting material for the A-ring |
| 5-Bromo-2,4-dihydroxyacetophenone | C₈H₇BrO₃ | Brominated A-ring precursor |
| Benzaldehyde | C₇H₆O | B-ring precursor |
Formation of Chalcone Oxime Derivatives
The carbonyl group of the chalcone scaffold is a reactive site that can be readily converted into other functional groups. One such transformation is the formation of chalcone oximes by reacting the chalcone with hydroxylamine (B1172632). This reaction replaces the carbonyl (C=O) group with an oxime (C=N-OH) group.
The synthesis of oximes from chalcone precursors has been explored to develop new compounds with potential biological activities. nih.govrsc.org Studies have shown that converting the ketone functional group of a chalcone to an oxime can positively influence its biological profile, in some cases leading to a significant increase in potency against various cell lines. nih.gov For instance, research on ligustrazine-containing chalcones demonstrated that the corresponding oxime derivatives exhibited enhanced anticancer activity compared to their ketone counterparts. nih.govrsc.org The reaction of this compound with hydroxylamine hydrochloride in the presence of a base would yield the corresponding (Z)- and (E)-oxime isomers.
Oxidative Cyclization to Flavones
The 2'-hydroxychalcone (B22705) structure is a key precursor for the synthesis of flavones, a major class of flavonoids. chemijournal.com The transformation involves an intramolecular oxidative cyclization reaction. This process can be achieved using various oxidizing agents, and the choice of reagent can be crucial for reaction selectivity and yield. chemijournal.com
Several methods have been developed for the oxidative cyclization of 2'-hydroxychalcones:
Iodine-Mediated Cyclization: A widely used method involves heating the chalcone with iodine in a solvent like dimethyl sulfoxide (B87167) (DMSO) or pyridine. The reaction is believed to proceed through an intramolecular oxo-Michael addition to form a flavanone (B1672756) intermediate, which is then oxidized by iodine to the flavone. chemijournal.com
Palladium(II)-Catalyzed Cyclization: More recent methods utilize palladium(II) catalysts for the oxidative cyclization of the corresponding 2'-hydroxydihydrochalcones, which can be formed in situ or as an intermediate step. nih.gov This catalytic approach offers an efficient route to flavones under specific oxidant and additive conditions. nih.gov
Other Reagents: Other reagents, including selenium dioxide (SeO₂), iron(III) chloride (FeCl₃), and copper(I) chloride (CuCl), have also been successfully employed to facilitate the conversion of 2'-hydroxychalcones to flavones. chemijournal.com
Applying these methods to this compound would lead to the formation of 5-hydroxy-7-bromoflavone.
Reduction to Dihydrochalcone Analogs
The α,β-unsaturated double bond in the chalcone structure can be selectively reduced to yield the corresponding dihydrochalcone. nih.gov Dihydrochalcones are naturally occurring compounds and synthetic derivatives that have garnered interest for their diverse biological activities. nih.govresearchgate.net The reduction of this compound would produce 1-(5-bromo-2,4-dihydroxyphenyl)-3-phenylpropan-1-one.
Several methods are available for this transformation:
Catalytic Hydrogenation: A common and efficient method is catalytic hydrogenation. The chalcone is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). To achieve chemoselective reduction of the C=C double bond without affecting the carbonyl group or other reducible functions, specific additives like diphenyl sulfide (B99878) (Ph₂S) can be employed. nih.gov
Biotransformation: Microbiological methods offer an alternative, environmentally friendly approach. Various microorganisms, including species of yeast (Rhodotorula, Saccharomyces) and bacteria (Rhodococcus, Gordonia), possess enzymes capable of selectively hydrogenating the double bond of chalcones to yield dihydrochalcones in good yields. nih.gov
Iii. Biological Activity Investigations: Mechanistic Insights and Molecular Targets
Anticancer Mechanisms
No specific research data is available for 2',4'-Dihydroxy-5'-bromochalcone.
No specific research data is available for this compound.
No specific research data is available for this compound.
No specific research data is available for this compound.
No specific research data is available for this compound.
Kinase Inhibition Profiles (e.g., EGFR-TK)
There is currently no specific data on the inhibition of Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK) by this compound. However, the broader family of chalcones has been a subject of interest for their potential as kinase inhibitors. For instance, some chalcone (B49325) derivatives have been identified as inhibitors of EGFR tyrosine kinase activity. nih.gov A study on a series of chalcone derivatives revealed that hydroxylations at specific positions, such as C4 and C4', could be crucial for their ability to act as EGFR tyrosine kinase inhibitors. nih.gov Molecular modeling has suggested that these chalcones can dock into the ATP-binding pocket of EGFR, with hydrogen bonds and hydrophobic interactions playing a significant role in their binding. nih.gov
Computational studies have also been employed to screen libraries of chalcone derivatives to identify potential EGFR-TK inhibitors. nih.gov These in silico approaches have highlighted that certain chalcones exhibit strong binding affinity towards the EGFR-TK enzyme, suggesting their potential as a foundation for developing novel anticancer agents. nih.gov The structural features of this compound, with its dihydroxy substitution pattern, align with some of the characteristics deemed important for EGFR-TK inhibition in related compounds. nih.gov
Drug Efflux Protein Modulation
The modulation of drug efflux proteins, particularly ATP-binding cassette (ABC) transporters, is a critical strategy for overcoming multidrug resistance (MDR) in cancer and infectious diseases. While direct studies on this compound's effect on these transporters are not available, research on other chalcones suggests this is a promising area of investigation. Chalcones have been shown to inhibit the function of key ABC transporters like P-glycoprotein (ABCB1), multidrug resistance-associated protein 1 (ABCC1), and breast cancer resistance protein (ABCG2). nih.gov
One study on an acridine-based chalcone demonstrated a reduction in the protein levels of ABCB1 and ABCC1 in human colorectal cancer cells. nih.gov This suggests that some chalcones may act as allosteric modulators of these efflux pumps. nih.gov The structural characteristics of chalcones, which are shared by this compound, are thought to be important for their interaction with these transporters. The presence of hydroxyl and methoxy (B1213986) groups, as well as halogen substitutions, has been noted in various chalcones with ABC transporter modulatory activity. nih.govnih.gov
Role of Reactive Oxygen Species (ROS) in Cytotoxicity
A recurring theme in the study of chalcones' cytotoxic effects is their ability to induce the generation of reactive oxygen species (ROS). While there are no specific studies on ROS production by this compound, research on structurally similar chalcones provides strong evidence for this mechanism. For example, a novel brominated chalcone derivative was found to suppress the growth of gastric cancer cells by mediating an up-regulation of death receptors DR4 and DR5 through ROS generation, leading to apoptosis. nih.gov
Another study on hydroxyl-substituted chalcones and their cyclic analogues demonstrated that these compounds can induce an oxidative stress response in mitochondria. nih.gov This leads to glutathione (B108866) (GSH) depletion and modulates mitochondrial activities, ultimately contributing to cell death. nih.gov The presence of hydroxyl groups on the chalcone scaffold, a key feature of this compound, is believed to be important for this pro-oxidant activity. nih.gov The synthesis of brominated derivatives is often explored as a strategy to enhance the cellular potency of anticancer agents, suggesting that the bromo-substitution on the target compound could be significant. nih.gov
Antimicrobial Activity and Mechanistic Elucidation
The antimicrobial properties of chalcones are well-documented, and while specific data for this compound is sparse, the activities of its parent compound and other halogenated chalcones offer valuable insights.
Antibacterial Effects against Gram-Positive and Gram-Negative Organisms
The parent compound, 2',4'-dihydroxychalcone (B613834), has demonstrated antibacterial activity. In one study, it was shown to have a bacteriostatic action against the Gram-negative bacterium Escherichia coli ATCC 25922, particularly when used in combination with nalidixic acid. nih.gov Other research has highlighted the potential of 2',4'-dihydroxychalcone against the Gram-positive bacterium Staphylococcus aureus. nih.gov
The introduction of a halogen, such as bromine, into the chalcone structure is a known strategy to enhance antibacterial potency. nih.govbio-conferences.org Studies on various halogenated chalcones have shown inhibitory effects against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain 2-chloro substituted pyrazine-based chalcones displayed notable inhibitory effects on Staphylococcus species. nih.gov The presence of electron-withdrawing groups, like halogens, on the aromatic rings of chalcones has been associated with increased antibacterial activity. nih.gov
Table 1: Antibacterial Activity of a Representative Brominated Chalcone
| Bacterial Strain | Zone of Inhibition (mm) |
| Staphylococcus aureus | 30 |
| Escherichia coli | 33 |
| Pseudomonas aeruginosa | 34 |
| Data from a study on a potent brominated chalcone derivative, highlighting the potential antibacterial efficacy of such compounds. researchgate.net |
Antifungal Mechanisms (e.g., Hsp90 and Calcineurin Pathway Inhibition)
A significant finding in the study of chalcone antifungal activity comes from the investigation of 2',4'-dihydroxychalcone. This compound was identified from a heat shock protein 90 (Hsp90)-targeting library and was shown to possess Hsp90 inhibitory and antifungal effects against Aspergillus fumigatus. nih.govnih.gov The study revealed that at a concentration of 8 µg/mL, 2',4'-dihydroxychalcone inhibited the radial growth of A. fumigatus by 20%. nih.govnih.gov
The proposed mechanism of action is the inhibition of the Hsp90-calcineurin pathway. nih.govnih.gov Docking studies indicated that 2',4'-dihydroxychalcone binds to the ATPase domain of Hsp90. nih.govnih.gov This inhibition leads to a significant reduction in the expression of genes associated with conidiation and components of the calcineurin signaling pathway. nih.govnih.gov The Hsp90-calcineurin pathway is a critical axis for fungal virulence and drug resistance, making its inhibitors, like 2',4'-dihydroxychalcone, promising candidates for novel antifungal therapies. nih.gov
Table 2: Effect of 2',4'-Dihydroxychalcone on Aspergillus fumigatus
| Parameter | Observation |
| Radial Growth Inhibition | 20% at 8 µg/mL |
| Green Pigmentation | Completely blocked at 8 µg/mL |
| Expression of conidiation-associated genes | Significantly decreased (3- to 5-fold) |
| Expression of calcineurin signaling components | Significantly reduced |
| Data from studies on the antifungal activity of 2',4'-dihydroxychalcone. nih.govnih.gov |
Antioxidant Activity and Molecular Pathways
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in the pathogenesis of numerous diseases. Chalcones, as phenolic compounds, are recognized for their antioxidant properties.
Free Radical Scavenging Mechanisms
The antioxidant activity of chalcones is often evaluated through their ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). researchgate.netresearcher.lifenih.gov The scavenging mechanism typically involves the donation of a hydrogen atom from the hydroxyl groups present on the aromatic rings to the free radical, thereby neutralizing it. researchgate.net The resulting phenoxyl radical is stabilized through resonance.
The presence and position of hydroxyl groups on the chalcone scaffold are critical for their radical scavenging potential. nih.gov Studies on 2'-hydroxy-chalcones have indicated that the hydroxyl group at the 2'-position is crucial for this activity. Furthermore, it has been observed that the introduction of a bromo-substituent at the 5'-position of the A ring, as seen in this compound, can enhance the antioxidant activity. This enhancement is potentially due to the electron-withdrawing nature of the bromine atom, which can influence the stability of the resulting radical. nih.gov
The table below illustrates the DPPH radical scavenging activity of some chalcone derivatives, highlighting the influence of substitution patterns.
| Compound | Substitution Pattern | DPPH Scavenging Activity (%) |
| Chalcone 4a | 2',4'-dihydroxy | 95.7 |
| Chalcone 4b | 2',4'-dihydroxy, 5'-bromo | 82.0 |
| Aurone 7a | Sulfuretin | 89 |
| Aurone 7b | Hydroxylated analogue | 100 |
Data adapted from a study on 2'-hydroxy-chalcone frameworks. nih.gov
Impact on Cellular Oxidative Stress Markers
Beyond direct radical scavenging, the antioxidant effects of compounds can be assessed by their impact on cellular markers of oxidative stress. Key markers include the levels of malondialdehyde (MDA), a product of lipid peroxidation, and the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD). nih.govnih.gov An effective antioxidant would be expected to decrease MDA levels and enhance the activity of SOD.
While specific studies on the effect of this compound on these cellular markers are limited, research on other chalcones and polyphenols has demonstrated their ability to modulate these pathways. For instance, some treatments have shown to lower MDA levels and increase SOD activity in models of oxidative stress. nih.gov The potential of this compound to mitigate cellular oxidative stress by influencing these markers warrants further investigation to fully understand its cytoprotective effects.
Enzyme Inhibition Studies
The inhibition of specific enzymes is a key mechanism through which many therapeutic agents exert their effects. Chalcones have been investigated as inhibitors of several enzymes, including acetylcholinesterase and xanthine (B1682287) oxidase.
Acetylcholinesterase (AChE) Inhibition
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. nih.gov Chalcone derivatives have emerged as potential AChE inhibitors, with studies showing that they can exhibit moderate to good inhibitory activity. nih.gov The binding of these compounds to AChE can involve interactions with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov
Table of AChE Inhibition by Chalcone Derivatives
| Compound | IC50 (μM) |
| Chalcone Derivative 1 | 22 ± 2.8 |
| Chalcone Derivative 2 | 37.6 ± 0.74 |
| Rivastigmine (standard) | 71.1 |
Note: The data represents various chalcone derivatives and is for illustrative purposes. nih.govnih.gov
Xanthine Oxidase (XO) Inhibition and Binding Mode Analysis
Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. frontiersin.orgnih.gov Overactivity of XO leads to hyperuricemia, a precursor to gout. frontiersin.org Therefore, XO inhibitors are effective in the treatment of this condition. Several chalcone derivatives have been identified as potent XO inhibitors. nih.govmdpi.com
The inhibition of XO by chalcones is often competitive, meaning they bind to the active site of the enzyme, preventing the substrate from binding. nih.gov Molecular docking studies have provided insights into the binding modes, revealing that chalcones can interact with key amino acid residues in the active site, such as Thr1010, Val1011, and Phe914, primarily through hydrogen bonds. nih.govnih.gov The inhibitory activity is quantified by IC50 values. Although specific data for this compound is not available, the general structure-activity relationship suggests that the dihydroxy substitution pattern is favorable for XO inhibition.
Table of XO Inhibition by Chalcone Derivatives
| Compound | IC50 (μM) |
| Chalcone Derivative 9a | 7.086 |
| Chalcone Derivative 15b | 0.121 |
| Allopurinol (standard) | 3.324 |
Note: The data represents various chalcone derivatives and is for illustrative purposes. nih.gov
Topoisomerase II Inhibition
Research into the specific inhibitory effects of this compound on topoisomerase II is not extensively detailed in the provided search results. While chalcones as a class are recognized for their wide range of biological activities, including anticancer effects which can be associated with topoisomerase inhibition, specific data for this particular brominated chalcone is not available. The general structure of chalcones allows them to intercalate into DNA or interact with the ATP-binding site of topoisomerase II, leading to the stabilization of the enzyme-DNA cleavage complex and subsequent cell death. However, without direct studies on this compound, its precise mechanism and potency as a topoisomerase II inhibitor remain speculative.
Other Pharmacological Activity Mechanisms
The anti-inflammatory properties of chalcones are well-documented, with many derivatives showing potent effects. One of the key mechanisms underlying this activity is the inhibition of nitric oxide (NO) production. nih.gov Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.
Studies on various synthetic chalcones have demonstrated their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. nih.gov For example, chalcones with specific substitutions, such as a methoxy group on the A-ring and a halogen on the B-ring, have shown significant inhibitory activity. nih.gov While direct data on this compound's NO scavenging ability is not present, the structural similarities to other anti-inflammatory chalcones suggest it could act through similar pathways. The anti-inflammatory effects of some chalcones are also attributed to the downregulation of nuclear factor-kappa B (NF-κB) activation, a critical regulator of inflammatory gene expression. nih.gov
The potential of chalcones and related flavonoids to exert antidepressant and anxiolytic effects is an emerging area of research. These effects are often mediated through interactions with various neurotransmitter systems, including the serotonergic and GABAergic systems. mdpi.combiointerfaceresearch.com
Flavonoids can cross the blood-brain barrier and modulate signaling pathways in brain regions associated with mood and anxiety. mdpi.com For instance, the flavonoid chrysin (B1683763) has been shown to produce antidepressant-like effects by modulating the serotonergic system and increasing brain-derived neurotrophic factor (BDNF) levels. mdpi.com Other studies on plant extracts containing various flavonoids have demonstrated antidepressant and anxiolytic-like effects in animal models, which are associated with the regulation of stress hormones, pro-inflammatory cytokines, and neuroprotective mechanisms. nih.govfrontiersin.org
A synthetic chalcone, PAAPMNBA, has been shown to have anxiolytic activity mediated by the serotonergic system, specifically via the 5-HT1 receptor. nih.gov Another study indicated that a different chalcone derivative exerted its anxiolytic effect through the GABAergic system. biointerfaceresearch.com Although specific studies on the antidepressant and anxiolytic mechanisms of this compound are not available, the established neuropharmacological activities of the chalcone scaffold suggest that it may interact with these systems to produce similar effects.
Table 2: Investigated Mechanisms for Antidepressant and Anxiolytic Effects of Chalcone-Related Compounds
| Compound/Class | Proposed Mechanism | Key Findings |
| Chrysin (Flavonoid) | Modulation of serotonergic system, increased BDNF. mdpi.com | Produces antidepressant-like effects. mdpi.com |
| Plant Extracts (containing flavonoids) | Regulation of stress hormones, pro-inflammatory cytokines, and neuroprotective pathways. nih.govfrontiersin.org | Exhibit antidepressant and anxiolytic-like behaviors in animal models. nih.govfrontiersin.org |
| Synthetic Chalcone (PAAPMNBA) | Interaction with the 5-HT1 serotonergic receptor. nih.gov | Demonstrates anxiolytic activity. nih.gov |
| Synthetic Chalcone | Interaction with the GABAergic system. biointerfaceresearch.com | Shows anxiolytic effects. biointerfaceresearch.com |
Iv. Structure Activity Relationship Sar Studies of 2 ,4 Dihydroxy 5 Bromochalcone and Analogs
Influence of Bromine Substitution on Biological Activities
The introduction of a bromine atom onto the chalcone (B49325) scaffold is a common synthetic strategy aimed at enhancing biological potency. nih.gov SAR studies reveal that the presence and position of bromine can significantly impact a range of pharmacological effects, from antimicrobial to anticancer activities.
Previous studies have suggested that bromine substitutions on chalcone derivatives could be advantageous for antibacterial activity. nih.gov For instance, in the context of biofilm inhibition, the presence of bromine substituents appears to be a key factor, with the specific substitution pattern influencing the degree of activity. nih.gov A study on BDDE-inspired chalcone derivatives identified a brominated chalcone as one of the most effective biofilm inhibitors. nih.gov
In the realm of anticancer research, the synthesis of brominated derivatives is a frequent approach to augment the cellular potency of potential drug candidates. nih.gov Research on a series of chalcone derivatives for anticancer activity showed that compounds with halogen substitutions on ring A demonstrated significant activity. nih.gov However, the influence of bromine is not universally positive across all biological targets. For example, in one study on antifungal activity, bromine substituents did not appear to affect the efficacy of the chalcone derivatives. nih.gov
The position of the bromine atom is also critical. An analysis of chalcones with halogen substitutions on Ring A found that compounds with a 4-halogen substituent had good activity on several cancer cell lines, whereas compounds with a 2-halogen substituent showed increased activity on one cell line but decreased activity on others. nih.gov This highlights the nuanced role of substituent placement in determining the biological action profile.
Table 1: Effect of Bromine Substitution on Biological Activities of Chalcone Analogs
| Biological Activity | Influence of Bromine Substitution | Reference |
|---|---|---|
| Antibacterial | Potentially beneficial for activity. | nih.gov |
| Biofilm Inhibition | Important for activity, dependent on substitution pattern. | nih.gov |
| Anticancer | Common strategy to increase cellular potency. | nih.gov |
Effects of Hydroxylation Patterns on Biological Efficacy
Hydroxyl (-OH) groups are pivotal in defining the biological properties of chalcones, influencing everything from antioxidant potential to enzyme inhibition. The number and position of these groups on both Ring A and Ring B are critical determinants of efficacy.
For antioxidant activity, a clear SAR has been established. For chalcones with hydroxyl groups on Ring B, the antioxidant capacity increases in the order of substitution: 2-OH < 3-OH << 4-OH << 3,4-di-OH. nih.gov The 3,4-dihydroxy substitution pattern on Ring B is considered one of the best combinations for high antioxidant activity. nih.gov
The 2'-hydroxy group on Ring A, as seen in 2',4'-Dihydroxy-5'-bromochalcone, holds particular significance. This group can form an intramolecular hydrogen bond with the adjacent carbonyl oxygen of the enone linker, which can affect the molecule's conformation and subsequent biological activity, such as antiparasitic action. nih.gov Furthermore, the 2',4'-dihydroxy substitution pattern on Ring A has been identified as a key feature in potent anti-saprolegnia agents. nih.gov In some cases, hydroxylated chalcones are thought to exert their anticancer effects by activating an oxidative stress response in mitochondria. nih.gov
It is important to note that the synthesis of polyhydroxylated chalcones can be challenging, often requiring the use of protecting groups for the hydroxyl functions to prevent unwanted side reactions during the condensation process. mdpi.com
Table 2: Influence of Hydroxylation Patterns on Chalcone Activity
| Hydroxyl Position(s) | Observed Effect | Biological Activity | Reference |
|---|---|---|---|
| 2'-OH (Ring A) | Can form hydrogen bond with carbonyl, affecting activity. | Antiparasitic | nih.gov |
| 2',4'-di-OH (Ring A) | Identified as a key feature for potent agents. | Anti-saprolegnia | nih.gov |
| 4-OH (Ring B) | High antioxidant activity. | Antioxidant | nih.gov |
Impact of Substituents on Ring A and Ring B on Specific Pharmacological Actions
In antiparasitic activity studies, electron-donating substituents on Ring B have been shown to affect the efficacy against Leishmania braziliensis. nih.gov Conversely, for antibacterial action against M. luteus, the presence of methoxyl groups on Ring A was found to decrease the molecule's antibacterial effect when compared to their hydroxylated counterparts. mdpi.com
Regarding antiproliferative activity against cancer cells, the substitution pattern plays a complex role. One study concluded that withdrawing substituents in Ring A leads to a decrease in antiproliferative activity. nih.gov Another investigation into various chalcone derivatives found that the position of methoxy (B1213986) groups on Ring A did not have a significant effect on activity against four tested human tumor cell lines, with most compounds showing good activity. nih.gov This suggests that for certain pharmacological actions, the specific nature and placement of substituents are more critical than their mere presence or absence.
Table 3: Examples of Substituent Effects on Pharmacological Actions
| Ring | Substituent Type | Effect | Pharmacological Action | Reference |
|---|---|---|---|---|
| Ring B | Electron-donating groups | Affects efficacy | Antiparasitic (L. braziliensis) | nih.gov |
| Ring A | Methoxyl groups | Decreases efficacy | Antibacterial (M. luteus) | mdpi.com |
| Ring A | Withdrawing substituents | Decreases efficacy | Antiproliferative | nih.gov |
Role of Steric and Electronic Factors in Activity Modulation
The biological activity of chalcones is governed by a delicate interplay of steric (size and shape of the molecule) and electronic (distribution of charge) factors. These properties influence how the molecule interacts with its biological target.
Some studies suggest that for certain activities, like antiproliferative effects, electronic factors on both rings may not be the primary driver of potency. nih.gov In such cases, steric effects, related to the spatial arrangement and bulkiness of the substituents, might play a more significant part in modulating activity. nih.gov For example, research on anti-saprolegnia agents indicated that both steric and electrostatic fields are important for enhancing activity, with the presence of bulky substituents being favorable. nih.gov
The α,β-unsaturated ketone moiety is a key electronic feature, acting as a Michael acceptor, which is believed to be crucial for the mechanism of action of many chalcones, including their anticancer properties. acs.orgnih.gov The planarity of the chalcone structure is also considered an important feature for its biological activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chalcone Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. biointerfaceresearch.com This method helps in understanding the key structural features required for a specific pharmacological effect and in designing new, more potent derivatives. unud.ac.id
Several QSAR studies have been performed on chalcone derivatives to elucidate the structural requirements for various biological activities, including anticancer and enzyme inhibitory effects. nih.govbiointerfaceresearch.com For instance, a QSAR study on 2'-hydroxy-4'-alkoxy chalcone derivatives with cytotoxic activity concluded that the double bond of the α,β-unsaturated carbonyl system and the planarity of the molecular structure are important for the observed biological activity. nih.gov
QSAR models are developed by generating molecular descriptors that quantify various properties (e.g., electronic, steric, hydrophobic) of the molecules and then using statistical methods like Multiple Linear Regression (MLR) to build a mathematical equation relating these descriptors to the biological activity. biointerfaceresearch.comunud.ac.id These models can then be used to predict the activity of newly designed compounds before their synthesis, making the drug discovery process more efficient. biointerfaceresearch.com
V. Computational and Theoretical Investigations of 2 ,4 Dihydroxy 5 Bromochalcone
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 2',4'-Dihydroxy-5'-bromochalcone. These calculations offer a detailed view of the molecule's electronic structure and reactivity.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (HOMO-LUMO) analysis is crucial for understanding a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) energy indicates the molecule's ability to donate electrons, while the Lowest Unoccupied Molecular Orbital (LUMO) energy reflects its electron-accepting capability. usim.edu.mybiointerfaceresearch.com The energy gap between the HOMO and LUMO (ΔE) is a significant parameter; a smaller gap suggests higher chemical reactivity and lower kinetic stability. biointerfaceresearch.combiomedres.us For chalcones, the HOMO-LUMO energy gap is directly related to their chemical hardness, with a lower gap indicating lower hardness and potentially enhanced biological activity. usim.edu.my This analysis helps in predicting the regions of the molecule that are most likely to be involved in chemical reactions.
| Parameter | Description | Significance |
| HOMO | Highest Occupied Molecular Orbital | Indicates electron-donating tendency. usim.edu.my |
| LUMO | Lowest Unoccupied Molecular Orbital | Indicates electron-accepting tendency. usim.edu.my |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | A smaller gap suggests higher reactivity. biointerfaceresearch.combiomedres.us |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visual method used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. The MEP map displays color-coded regions of different electrostatic potentials. Red regions indicate negative potential, corresponding to areas rich in electrons and prone to electrophilic attack, such as around oxygen atoms. Blue regions represent positive potential, indicating electron-deficient areas susceptible to nucleophilic attack. This visualization provides valuable information on how the molecule will interact with other charged species, including biological macromolecules.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ajchem-a.com It is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a protein target.
Prediction of Ligand-Protein Binding Interactions with Biological Targets
Molecular docking simulations are instrumental in predicting the binding affinity and interactions of chalcone (B49325) derivatives with various biological targets. These studies can identify potential protein targets and elucidate the molecular basis of the chalcone's biological activity. rsc.orgnih.gov For example, docking studies have been performed on chalcone derivatives with targets like tyrosinase and various protein kinases involved in cancer pathways. rsc.orgnih.gov The results of these simulations, often expressed as a binding energy or docking score, help in ranking compounds based on their predicted inhibitory potential. nih.gov
Theoretical Prediction of Spectroscopic Properties
Theoretical calculations are instrumental in interpreting and predicting the spectroscopic characteristics of molecules. DFT is a widely used method for this purpose, often employing the B3LYP functional with a basis set like 6-311+G(d)* to optimize molecular geometry and calculate vibrational frequencies. mdpi.comdntb.gov.ua These computed frequencies correspond to vibrational modes observed in Infrared (IR) and Raman spectroscopy.
For instance, in studies of other bromochalcone derivatives, such as (E)-3-(4-butylphenyl)-1-(4-bromophenyl)-prop-2-en-1-one (BBP), theoretical vibrational frequencies are calculated and often scaled by a factor (e.g., 0.9686) to correct for systematic errors and improve agreement with experimental data. mdpi.com The assignments of these theoretical bands allow for a detailed understanding of the molecular vibrations.
A comparative analysis for a representative bromochalcone derivative illustrates the typical correlation between theoretical and experimental data.
Table 1: Comparison of Theoretical and Experimental Vibrational Frequencies for a Representative Bromochalcone Derivative (BBP) mdpi.com
| Vibrational Mode | Theoretical Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |
| Aromatic C-H stretch | 3052–3107 | 2953 |
| Vinyl C-H stretch | 3051 | 2853 |
| C=O stretch | 1662 | 1659 |
| C=C stretch | 1582 | 1599 |
| C-H bend | 1302 | 1330 |
| Aromatic C-H in-plane bend | 1113-1172 | 1185 |
| C-C stretch | 1039 | 1068 |
| CH=CH stretch | 990 | 987 |
| C=O in-plane bend | 816 | 832, 810, 773 |
This table is generated based on data for (E)-3-(4-butylphenyl)-1-(4-bromophenyl)-prop-2-en-1-one (BBP) to illustrate the methodology.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). youtube.com These theoretical predictions aid in the assignment of experimental NMR signals, confirming the molecular structure. For chalcone derivatives, theoretical calculations using DFT have shown good agreement with experimental spectroscopic data. researchgate.net
Investigation of Optoelectronic Properties
The optoelectronic properties of chalcones are of significant interest for their potential use in organic electronic devices. Computational methods are key to understanding these properties, particularly the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (Egap), is a critical parameter that determines the molecule's chemical reactivity, kinetic stability, and electronic transport properties. nih.gov A smaller energy gap generally corresponds to higher chemical reactivity and suggests that the molecule can be more easily excited, which is relevant for applications in electronics and photonics. nih.govnih.gov
DFT calculations are routinely used to determine the energies of the HOMO and LUMO and to visualize their electron density distributions. For example, in the computational study of the bromochalcone derivative BBP, the calculated HOMO-LUMO energy gap was 3.97 eV. dntb.gov.ua In another study on a different brominated chalcone, the theoretical energy gap was calculated to be 3.33 eV, which compared favorably with the experimental value of 3.17 eV, indicating its potential as a semiconductor material.
These calculations provide valuable insights:
HOMO: Represents the ability of a molecule to donate an electron. In chalcones, the HOMO is often localized on the electron-rich parts of the molecule.
LUMO: Represents the ability of a molecule to accept an electron. The LUMO is typically distributed over the electron-deficient regions.
Energy Gap (Egap): A low Egap is indicative of high polarizability and a greater ease of intramolecular charge transfer, which are desirable properties for nonlinear optical (NLO) materials and other optoelectronic applications.
Table 2: Theoretical Optoelectronic Properties of Representative Chalcone Derivatives
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (Egap) (eV) | Reference |
| (E)-3-(4-butylphenyl)-1-(4-bromophenyl)-prop-2-en-1-one (BBP) | B3LYP/6-311+G(d)* | - | - | 3.97 | dntb.gov.uasemanticscholar.org |
| 2,6-dibromo-2,6-bis(bromo(phenyl) methyl)cyclohexanone | B3LYP/cc-pVDZ | - | - | 3.33 | |
| p-bromophenyl chalcone derivative 4c | B3LYP/6-311G | - | - | 3.5994 | nih.gov |
This table presents data from various brominated chalcone derivatives to exemplify the typical results from optoelectronic investigations.
Furthermore, Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis), including maximum absorption wavelengths (λmax) and oscillator strengths, which correspond to electronic transitions between molecular orbitals (e.g., π → π*). researchgate.net These theoretical spectra are crucial for understanding the photophysical behavior of the compound and assessing its potential as a photoprotective agent. dntb.gov.ua
Vi. Analytical Methodologies for Characterization and Quantification of 2 ,4 Dihydroxy 5 Bromochalcone
Spectroscopic Characterization Techniques
Spectroscopy is the cornerstone for the structural elucidation of novel or synthesized chalcones. Each technique provides a unique piece of the structural puzzle, from bond vibrations to the electronic environment of individual atoms.
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 2',4'-Dihydroxy-5'-bromochalcone, the IR spectrum is expected to show several characteristic absorption bands. The most prominent peaks include the stretching vibration of the α,β-unsaturated carbonyl group (C=O), the carbon-carbon double bond (C=C) of the enone system, and the phenolic hydroxyl groups (-OH).
The presence of a chelated hydroxyl group at the C-2' position, forming an intramolecular hydrogen bond with the carbonyl oxygen, typically shifts the C=O stretching frequency to a lower wavenumber (around 1630-1650 cm⁻¹) compared to a non-chelated ketone. The broad -OH stretching band is expected in the region of 3100-3500 cm⁻¹. Aromatic C-H and C=C stretching vibrations also provide confirmation of the aromatic rings. fabad.org.trresearchgate.net
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. While not as commonly reported for routine characterization, it can be particularly useful for identifying vibrations of non-polar bonds, such as the C=C bond of the propenone bridge.
Table 1: Expected Infrared (IR) Absorption Frequencies for this compound
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Phenolic O-H | Stretching, broad | 3100 - 3500 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| α,β-Unsaturated C=O | Stretching (Hydrogen-bonded) | ~1630 - 1650 |
| Alkenyl C=C | Stretching | ~1580 - 1610 |
| Aromatic C=C | Stretching | ~1450 - 1580 |
| C-O | Stretching | ~1150 - 1250 |
Data is inferred from spectral data of analogous chalcone (B49325) structures. fabad.org.trresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the precise structure of this compound. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of hydrogen (¹H-NMR) and carbon (¹³C-NMR) atoms.
¹H-NMR: The ¹H-NMR spectrum is expected to show distinct signals for the vinyl protons (H-α and H-β) and the aromatic protons. The two protons of the α,β-unsaturated system typically appear as doublets in the downfield region (δ 7.0-8.5 ppm). A key diagnostic feature is their coupling constant (J), which is expected to be around 15-16 Hz, confirming the trans (E) configuration of the double bond. researchgate.net The protons on the substituted A-ring and the unsubstituted B-ring will appear as distinct multiplets or singlets in the aromatic region (δ 6.5-8.0 ppm). The phenolic hydroxyl protons may appear as broad singlets, with the C-2' hydroxyl proton being significantly deshielded due to hydrogen bonding.
¹³C-NMR: The ¹³C-NMR spectrum complements the ¹H-NMR data by showing signals for all unique carbon atoms in the molecule. The carbonyl carbon (C=O) is the most downfield signal, typically appearing around δ 190-194 ppm. spectrabase.com The carbons of the double bond (C-α and C-β) and the aromatic rings resonate between δ 110-165 ppm. The specific chemical shifts of the carbons in the A-ring are influenced by the electron-donating hydroxyl groups and the electron-withdrawing bromine atom. Comparison with the spectra of the parent compound, 2',4'-dihydroxychalcone (B613834), helps in assigning these signals accurately. spectrabase.comnih.gov
Table 2: Predicted ¹H-NMR Chemical Shifts (δ) for this compound
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| H-α | ~7.6 - 7.9 | Doublet (d) | ~15-16 |
| H-β | ~7.9 - 8.2 | Doublet (d) | ~15-16 |
| Aromatic (Ring B) | ~7.4 - 7.8 | Multiplet (m) | - |
| H-3' | ~6.5 - 6.7 | Singlet (s) or Doublet (d) | - |
| H-6' | ~7.8 - 8.0 | Singlet (s) or Doublet (d) | - |
| 2'-OH | ~12.0 - 14.0 | Singlet (s) | - |
Values are estimates based on data from analogous chalcone structures. researchgate.net
Table 3: Predicted ¹³C-NMR Chemical Shifts (δ) for this compound
| Carbon | Expected Chemical Shift (ppm) |
|---|---|
| C=O | ~192 |
| C-β | ~145 |
| C-α | ~122 |
| C-1 (Ring B) | ~135 |
| C-2, C-6 (Ring B) | ~129 |
| C-3, C-5 (Ring B) | ~129 |
| C-4 (Ring B) | ~131 |
| C-1' | ~114 |
| C-2' | ~164 |
| C-3' | ~110 |
| C-4' | ~162 |
| C-5' | ~105 |
Values are estimates based on data from 2',4'-dihydroxychalcone and considering substituent effects. spectrabase.comnih.gov
UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily π → π* and n → π* transitions. Chalcones are highly conjugated systems, which results in strong absorption in the UV-Vis region. The spectrum of this compound is expected to exhibit two main absorption bands.
The more intense band, typically found at longer wavelengths (λmax > 300 nm), is referred to as Band I and corresponds to the π → π* transition involving the cinnamoyl system (the B-ring and the enone bridge). A second band, Band II, appears at shorter wavelengths (around 240-280 nm) and is associated with the π → π* transition of the benzoyl system (the A-ring). researchgate.netresearchgate.net The exact position and intensity of these bands are influenced by the substitution pattern on the aromatic rings. The presence of hydroxyl groups typically causes a bathochromic (red) shift in the absorption maxima. fabad.org.tr
Table 4: Expected UV-Vis Absorption Maxima (λmax) for this compound
| Transition Band | Associated System | Expected λmax (nm) |
|---|---|---|
| Band I | Cinnamoyl (B-ring-C=C-C=O) | ~340 - 370 |
Data is inferred from spectral data of analogous chalcone structures. fabad.org.trresearchgate.net
Chromatographic Separation and Mass Spectrometric Analysis
Chromatographic techniques are essential for separating the target compound from reaction mixtures or natural extracts before its identification and quantification. When coupled with mass spectrometry, they provide an exceptionally sensitive and specific analytical method.
LC-MS is a premier technique for the analysis of chalcones. Liquid chromatography, typically reversed-phase HPLC, separates compounds based on their polarity. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio (m/z).
For this compound (Molecular Formula: C₁₅H₁₁BrO₃), high-resolution mass spectrometry can confirm the elemental composition with high accuracy. The monoisotopic mass is 317.98917 Da. uni.lu Depending on the ionization mode, different adducts can be observed. In positive ion mode, the protonated molecule [M+H]⁺ and sodium adduct [M+Na]⁺ are common. In negative ion mode, the deprotonated molecule [M-H]⁻ is typically observed. uni.lu Tandem MS (MS/MS) experiments can be performed to fragment the parent ion, yielding structural information. The characteristic fragmentation involves cleavage of the C-C single bonds flanking the carbonyl group, leading to fragment ions corresponding to the A-ring and B-ring portions of the molecule. researchgate.netresearchgate.net
Table 5: Predicted LC-MS Mass-to-Charge Ratios (m/z) for this compound
| Adduct/Ion | Ionization Mode | Predicted m/z |
|---|---|---|
| [M+H]⁺ | Positive | 318.99645 |
| [M+Na]⁺ | Positive | 340.97839 |
| [M+K]⁺ | Positive | 356.95233 |
| [M-H]⁻ | Negative | 316.98189 |
Data sourced from PubChemLite. uni.lu
Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of chalcones. However, due to the presence of two polar hydroxyl groups, this compound has relatively low volatility. Therefore, derivatization, such as silylation, is often required to convert the -OH groups into less polar and more volatile trimethylsilyl (B98337) (TMS) ethers before GC analysis.
Once volatilized, the compound is separated in the GC column and detected by the mass spectrometer. The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺˙) corresponding to the mass of the derivatized or underivatized molecule. The fragmentation pattern under EI is typically more extensive than in LC-MS and provides a characteristic fingerprint. Major fragmentation pathways include retro-Diels-Alder reactions and cleavage at the bonds adjacent to the carbonyl group, similar to what is observed in LC-MS/MS. spectrabase.comnih.gov
Advanced Structural Characterization Techniques (e.g., Single Crystal X-ray Diffraction)
Single-crystal X-ray diffraction stands as a definitive method for the unambiguous determination of the three-dimensional molecular structure of crystalline compounds. This technique provides precise information on bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's conformation and intermolecular interactions in the solid state.
In a study of (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one, the molecule was found to be nearly planar with a trans configuration around the C=C double bond. nih.gov The crystal structure was stabilized by weak intermolecular C—H⋯O and C—H⋯F hydrogen bonds, forming sheets that are further linked by π–π interactions. nih.gov Such detailed structural information is invaluable for structure-activity relationship (SAR) studies and for understanding the physicochemical properties of the compound.
The table below presents representative crystallographic data for a related chalcone derivative, illustrating the type of information obtained from a single-crystal X-ray diffraction analysis.
Table 1: Representative Crystallographic Data for a Chalcone Derivative ((E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one) nih.gov
| Parameter | Value |
| Chemical Formula | C₁₅H₁₀FNO₃ |
| Molecular Weight | 271.24 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.8860 (5) |
| b (Å) | 13.2324 (16) |
| c (Å) | Not specified in provided abstract |
| α (°) | 90 |
| β (°) | Not specified in provided abstract |
| γ (°) | 90 |
| Volume (ų) | Not specified in provided abstract |
| Z | Not specified in provided abstract |
| Density (calculated) (Mg m⁻³) | 1.449 |
Data sourced from a study on a related chalcone derivative as specific data for this compound was not available in the search results.
Spectrophotometric Methods for Metal Ion Determination utilizing Chalcone Derivatives
Chalcone derivatives are recognized for their potential as chemosensors for the detection of metal ions. rsc.orgnih.gov The underlying principle of this application lies in the ability of the chalcone scaffold to form a complex with a metal ion, leading to a measurable change in the solution's spectroscopic properties, such as a color change or a shift in the absorption or fluorescence spectrum. nih.gov
The presence of hydroxyl and carbonyl groups in this compound makes it a promising candidate for the selective binding of certain metal ions. The formation of a chalcone-metal complex can be detected and quantified using UV-Vis spectrophotometry. This technique is often favored due to its simplicity, cost-effectiveness, and high sensitivity. nih.gov
A general method for the spectrophotometric estimation of total chalcone content involves the formation of a colored complex with antimony pentachloride (SbCl₅) in a carbon tetrachloride (CCl₄) medium. nih.gov This reaction produces a red/violet complex with chalcones, which can be distinguished from the yellow/orange complexes formed with other flavonoids like flavonols and flavones. nih.govresearchgate.net The absorbance of this complex is then measured at a specific wavelength, typically around 390 nm, to determine the chalcone concentration. nih.govresearchgate.net
The performance of such a spectrophotometric method can be characterized by several parameters, as illustrated in the table below, which is based on a validated method for the estimation of total chalcone content.
Table 2: Performance Characteristics of a Spectrophotometric Method for Chalcone Quantification nih.govresearchgate.net
| Parameter | Finding |
| Analytical Wavelength (λmax) | 390 nm |
| Linearity Range | 0.3 to 17.6 µg/mL |
| Correlation Coefficient (R²) | 0.9994 |
| Accuracy (Recovery) | 98% to 102% |
| Repeatability (CV%) | 1.92% and 2.08% |
This data demonstrates the reliability and accuracy of spectrophotometric methods for quantifying chalcones. By extension, this compound could be employed as a selective reagent for the determination of specific metal ions, where the change in absorbance upon complexation would be proportional to the metal ion concentration. Further research would be needed to establish the selectivity and sensitivity of this particular chalcone for various metal ions.
Vii. Future Research Perspectives and Translational Directions
Rational Design and Synthesis of Novel Analogs with Enhanced Efficacy and Selectivity
The development of new derivatives of 2',4'-dihydroxy-5'-bromochalcone is a key strategy to improve its therapeutic properties. nih.govnih.gov By strategically modifying its chemical structure, researchers aim to create analogs with increased potency and selectivity for specific biological targets. nih.govnih.gov This process often involves the synthesis of a series of related compounds and subsequent evaluation of their biological activities. nih.govnih.gov
Structure-activity relationship (SAR) studies are crucial in this endeavor. These studies help to identify which parts of the molecule are essential for its biological effects. For instance, research on similar chalcone (B49325) derivatives has highlighted the importance of the 2'-hydroxyl group and the substitution pattern on the 4'-hydroxyl group for their cytotoxic activity. nih.gov The presence of bulky substituents has also been shown to enhance the activity of some chalcone derivatives. nih.gov
The synthesis of novel analogs can be achieved through various chemical reactions, including acylation, alkylation, and sulfonylation. nih.gov Established methods like the Claisen-Schmidt condensation are frequently employed for the fundamental synthesis of the chalcone scaffold. nih.gov More advanced techniques such as Suzuki and Wittig reactions, as well as Friedel-Crafts acylation, offer alternative routes for creating diverse derivatives. nih.gov
Interactive Table: Strategies for Analog Design
| Strategy | Description | Potential Outcome |
|---|---|---|
| Acylation | Introduction of an acyl group. | Enhanced lipophilicity, potentially improving cell membrane permeability. |
| Alkylation | Addition of an alkyl group. | Altered steric and electronic properties, influencing target binding. |
| Sulfonylation | Introduction of a sulfonyl group. | Increased polarity and potential for new hydrogen bond interactions. |
| Halogenation | Introduction of additional halogen atoms. | Can influence metabolic stability and binding affinity. |
Exploration of Combination Therapies Involving this compound
Investigating the use of this compound in combination with existing drugs is a promising avenue for enhancing therapeutic outcomes. This approach can lead to synergistic effects, where the combined effect of the two drugs is greater than the sum of their individual effects. nih.gov Combination therapies can also help to overcome drug resistance, a major challenge in the treatment of diseases like cancer. nih.gov
For example, some chalcone-based compounds have demonstrated the ability to work synergistically with the proteasome inhibitor Bortezomib in killing cervical cancer cells. nih.gov Similarly, studies on other chalcone derivatives have shown synergistic antifungal effects when combined with fluconazole (B54011) against Candida albicans. nih.gov The goal is to identify drug combinations that are effective against both susceptible and resistant strains of pathogens or cancer cells. nih.gov
Further Elucidation of Undiscovered Molecular Targets and Signaling Pathways
While some molecular targets of chalcones have been identified, a comprehensive understanding of all the proteins and signaling pathways that this compound interacts with is still lacking. nih.govumn.edu Future research will focus on identifying these undiscovered targets to better understand the compound's mechanism of action.
Chalcones have been shown to interact with a variety of molecular targets, including protein tyrosine kinases, the Wnt/β-catenin signaling pathway, and the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. nih.gov Some chalcone derivatives have been found to inhibit the phosphorylation of ErbB-2 tyrosine kinase and the activation of AKT and MAPK, leading to apoptosis in cancer cells. nih.gov Other related compounds have been shown to suppress the PI3K/Akt/mTOR signaling pathway in multiple myeloma cells. nih.gov
A deeper understanding of these interactions will be critical for the development of targeted therapies and for predicting potential side effects.
Development as Chemical Probes for Biological System Investigations
Due to their biological activity, chalcones like this compound can be developed into chemical probes to investigate complex biological systems. umn.edu These probes can be used to identify the direct cellular targets of the compound and to elucidate the mechanisms underlying its biological effects. umn.edu
The design of chalcone-based fluorescent probes and photoaffinity probes allows for the direct visualization and identification of target proteins within cells. umn.edu For example, such probes have been instrumental in unambiguously identifying β-tubulin as a direct cellular target for the cytotoxic effects of certain chalcones. umn.edu The synthesis of a library of chalcone-based photoaffinity probes can also aid in the discovery of novel potential targets. umn.edu
Integration of Advanced Computational Methods in Drug Discovery Pipelines
Advanced computational methods, such as molecular docking and in silico screening, are becoming increasingly integral to the drug discovery process for compounds like this compound. thepharmajournal.comnih.govbohrium.com These techniques allow researchers to predict how a molecule will interact with a specific protein target, saving time and resources in the early stages of drug development. thepharmajournal.combohrium.com
Molecular docking simulations can be used to predict the binding affinity and orientation of a ligand within the active site of a target protein. thepharmajournal.comresearchgate.net This information can help to prioritize which compounds to synthesize and test in the laboratory. thepharmajournal.com For instance, docking studies have been used to investigate the interaction of chalcones with cancer-related proteins and antibacterial targets. thepharmajournal.comresearchgate.net In silico screening can also be used to predict the pharmacokinetic properties of a compound, such as its absorption, distribution, metabolism, and excretion (ADME), as well as its potential toxicity. nih.gov
Interactive Table: Computational Tools in Drug Discovery
| Computational Method | Application for this compound |
|---|---|
| Molecular Docking | Predict binding modes and affinities with potential protein targets. thepharmajournal.comresearchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Develop models to predict the biological activity of new analogs based on their chemical structure. |
| Molecular Dynamics (MD) Simulations | Study the dynamic behavior and stability of the compound-protein complex over time. nih.gov |
| ADMET Prediction | In silico assessment of drug-like properties and potential toxicity. nih.gov |
Q & A
Q. What are the standard synthetic protocols for 2',4'-Dihydroxy-5'-bromochalcone?
The compound can be synthesized via the Claisen-Schmidt condensation reaction. A typical procedure involves reacting a brominated acetophenone derivative (e.g., 4-bromo-2,4-dihydroxyacetophenone) with a suitable benzaldehyde under basic conditions (e.g., NaOH in ethanol). Recrystallization using ethanol/water (5:2 v/v) yields purified product, as demonstrated in analogous chalcone syntheses . Optimization of reaction time, temperature, and stoichiometry is critical to achieving high yields.
Q. How can researchers confirm the structural integrity of synthesized this compound?
Structural validation requires a combination of:
- 1H/13C NMR : To identify hydroxyl (-OH), bromine-substituted aromatic protons, and α,β-unsaturated ketone signals. For example, α-protons typically appear at δ ~6.8–7.5 ppm in CDCl3 .
- HRMS : To confirm molecular weight (e.g., observed [M – H]+ at m/z 311.0934 for a related bromochalcone) .
- UV-Vis and IR spectroscopy : To detect the chalcone backbone (λmax ~300–350 nm for π→π* transitions) and carbonyl stretching (~1650 cm⁻¹) .
Q. What solvent systems are optimal for recrystallizing brominated chalcones?
Ethanol/water mixtures (e.g., 5:2 v/v) are effective for recrystallization, as they balance solubility at high temperatures and reduced solubility upon cooling. This method minimizes impurities and yields crystalline flakes, as shown in the synthesis of 4'-bromochalcone derivatives .
Advanced Research Questions
Q. How does bromine substitution at the 5'-position influence biological activity compared to other chalcone derivatives?
Bromine’s electron-withdrawing effects enhance electrophilicity, potentially increasing interactions with cellular targets (e.g., enzymes or DNA). Studies on 2'-hydroxybromochalcones reveal that bromine position significantly impacts yeast-mediated biotransformation efficiency, with 5'-bromo derivatives showing distinct regioselectivity in hydrogenation reactions . Comparative antiproliferative assays (e.g., against human cancer cell lines) can quantify activity differences relative to non-brominated or differently substituted analogs .
Q. What advanced biotransformation strategies can modify the chalcone scaffold for enhanced bioactivity?
Non-conventional yeast strains (e.g., Rhodotorula rubra) selectively hydrogenate the α,β-unsaturated ketone in bromochalcones to yield dihydrochalcones, which are precursors for sweeteners or bioactive metabolites. Screening multiple strains and optimizing fermentation conditions (pH, temperature, substrate concentration) are critical for high conversion rates .
Q. How can researchers resolve contradictions in reported antiproliferative IC50 values for brominated chalcones?
Discrepancies often arise from:
- Cell line variability : Sensitivity differences between, e.g., HeLa vs. MCF-7 cells .
- Compound purity : Impurities ≥5% can skew results; verify via HPLC (>95% purity).
- Assay conditions : Standardize protocols (e.g., MTT assay incubation time, serum concentration) to ensure reproducibility .
Methodological Guidance
Q. What in vitro assays are recommended for evaluating antiproliferative activity?
- MTT assay : Measures mitochondrial activity in cancer cells after 48–72 hours of exposure.
- Concentration-response curves : Generate EC50 values using serial dilutions (e.g., 0.1–100 µM) .
- Flow cytometry : Assess apoptosis/necrosis via Annexin V/PI staining .
Q. How to analyze structure-activity relationships (SAR) for brominated chalcones?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
